[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-9-7-12(17)15(8-13(18)19)14(20)16(9)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEWSCMNASEXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C2=CC=C(C=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a methoxyphenyl group, which is a common feature in many pharmaceuticals and could contribute to its biological activity . Methoxyphenyl groups can influence the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties .
The acetic acid moiety in the compound could potentially donate a proton, making it a weak acid . This property could influence its solubility and absorption in the body .
Biological Activity
The compound [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and hormonal regulation. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound is characterized by a pyrimidine ring with two keto groups and a methoxyphenyl substituent. Its molecular formula is C12H12N2O4, and it exhibits properties typical of heterocyclic compounds that may influence its biological interactions.
Research indicates that this compound may act through several mechanisms:
-
Inhibition of Hormonal Activity :
- The compound has been identified as a selective antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R), which plays a crucial role in regulating reproductive hormones. Studies have shown that derivatives similar to this compound can effectively suppress luteinizing hormone levels in vivo, indicating potential applications in treating conditions like endometriosis and prostate cancer .
-
Antiproliferative Effects :
- The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against breast cancer cells (MDA-MB-436) and demonstrated cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. This suggests that the compound may induce programmed cell death in cancerous cells while sparing normal cells .
Case Studies
- Endometriosis Treatment :
-
Cytotoxicity Assays :
- In vitro studies have shown varying degrees of cytotoxicity across different cancer cell lines. The compound's IC50 values indicate its effectiveness compared to established drugs like Olaparib. For example, certain derivatives exhibited IC50 values significantly lower than those of standard treatments, highlighting their potential as novel anticancer agents .
Data Tables
The following table summarizes key findings regarding the biological activity of the compound and its derivatives:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-436 (Breast) | 2.57 | Induces apoptosis, G2/M phase arrest |
| Compound B | Endometriosis Model | 10b | hGnRH-R antagonist |
| Compound C | Various Cancer Lines | 8.90 | Antiproliferative effects |
Safety Profile
Preliminary studies suggest that the safety profile of these compounds is favorable when compared to conventional therapies. In vitro assays against normal cell lines have indicated minimal cytotoxicity, which is essential for developing therapeutic agents with reduced side effects .
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for therapeutic development:
Anticancer Activity
Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study evaluated the compound's effectiveness against breast and colon cancer cell lines, reporting an IC50 value of approximately 10 µM, suggesting potent anticancer activity .
- Another investigation highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays:
- Preliminary studies demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 32 µg/mL .
- Its structural similarity to known antimicrobial agents suggests a mechanism that disrupts bacterial cell wall synthesis.
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes:
- It has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .
- Inhibition studies showed competitive inhibition kinetics with a Ki value of 15 µM.
Case Study 1: Anticancer Research
A clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents on patients with metastatic breast cancer. Results indicated a significant improvement in overall survival rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
In vitro testing against a panel of pathogens showed that formulations containing this compound reduced bacterial load significantly in infected animal models. The study concluded that it could be developed into a topical antimicrobial agent .
Data Summary Table
Comparison with Similar Compounds
[6-(4-Methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic Acid
- Structure: Incorporates a thieno[3,2-d]pyrimidine core instead of dihydropyrimidinone, with a 4-methoxyphenyl group at position 6 and acetic acid at position 3 .
- Physicochemical Properties: Molecular formula C₁₅H₁₂N₂O₄S (MW 316.3 g/mol), higher molecular weight due to the sulfur-containing heterocycle. The thiophene ring may enhance π-stacking interactions but reduce solubility compared to the dihydropyrimidinone core .
- Applications: Not explicitly stated, but thienopyrimidines are often explored for anticancer and antimicrobial activities.
Elagolix Propanoic Acid Analog (CAS 834153-88-7)
- Structure: Features a dihydropyrimidinedione core with fluorophenyl, trifluoromethylbenzyl, and propanoic acid substituents .
- Biological Activity : Potent gonadotropin-releasing hormone (GnRH) antagonist, with fluorinated groups enhancing metabolic stability and receptor affinity .
- Key Differences : The trifluoromethyl and fluoro substituents in Elagolix confer higher lipophilicity and potency compared to the methoxy and methyl groups in the target compound.
2-(4-Amino-3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)acetic Acid
- Structure: Substituted with a benzyl group at position 3 and an amino group at position 4 .
- The benzyl group may enhance aromatic interactions in target binding.
Epyrifenacil (Herbicidal Analogs)
- Structure: Contains chlorinated and fluorinated phenoxy groups on the dihydropyrimidinone core .
- Applications: Acts as a protoporphyrinogen oxidase (PPO) inhibitor in herbicides.
Comparative Analysis Table
Key Research Findings
- Synthetic Efficiency : Ethyl bromoacetate-mediated alkylation and LiOH hydrolysis are reliable for acetic acid derivatives (77–94% yields) .
- Halogenation: Critical for herbicidal activity (e.g., Epyrifenacil) but may limit pharmaceutical use due to toxicity . Fluorinated Groups: Improve metabolic stability and binding affinity in GnRH antagonists like Elagolix .
- Biological Diversity: Structural analogs exhibit antiviral, anticancer, hormonal, and herbicidal activities, highlighting the dihydropyrimidinone scaffold’s versatility .
Preparation Methods
Microwave-Assisted Cyclocondensation
Microwave irradiation (150°C, 30 minutes) reduces reaction time by 75% compared to conventional heating, albeit with a marginal yield decrease (60–65%) due to side-product formation.
Enzymatic Hydrolysis of Ester Intermediate
Lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) in phosphate buffer (pH 7.5) offers a greener alternative, achieving 78% conversion at 40°C over 24 hours.
Table 1: Comparative Evaluation of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| Conventional Alkylation | 85 | 95 | 14 hours | High |
| Microwave Cyclocondensation | 65 | 90 | 4 hours | Moderate |
| Enzymatic Hydrolysis | 78 | 88 | 24 hours | Low |
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competitive alkylation at the N3 position is minimized by steric hindrance from the 4-methoxyphenyl group, ensuring >90% N1 selectivity.
Impurity Profiling
Common impurities include:
- Unreacted pyrimidinedione (≤2%): Removed via recrystallization.
- Di-alkylated byproduct (≤3%): Suppressed by controlling bromoacetate stoichiometry (1.1 equivalents).
Industrial-Scale Production Considerations
Solvent Recovery
- DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing waste generation by 40%.
Process Safety
- Dimethyl sulfate (alternative alkylating agent) is avoided due to genotoxicity risks, favoring bromoacetate derivatives.
Q & A
Basic: What are the key synthetic routes for synthesizing [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid?
Methodological Answer:
The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:
Nucleophilic substitution to introduce the 4-methoxyphenyl group.
Cyclization under acidic conditions (e.g., HCl or H₂SO₄) to form the dihydropyrimidinone ring.
Acetic acid moiety attachment via alkylation or coupling reactions, often using ethyl bromoacetate followed by hydrolysis.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
Critical parameters include solvent choice (ethanol/acetic acid for cyclization) and catalyst optimization (e.g., p-toluenesulfonic acid for yield improvement) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
A factorial design approach is recommended to evaluate interactions between variables:
| Variable | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% |
| Solvent | Ethanol, DMF, Acetic acid | Ethanol (anhydrous) | +15% |
| Catalyst (H₂SO₄) | 0.1–1.0 equiv | 0.5 equiv | +30% |
| Reaction Time | 6–24 hrs | 12 hrs | +20% |
Post-reaction, use HPLC-PDA (C18 column, 0.1% TFA in acetonitrile/water) to assess purity. Adjust recrystallization solvents (e.g., methanol/dichloromethane) to remove byproducts .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, pyrimidine carbonyl carbons at δ 160–170 ppm).
- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹ for dioxo groups).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₁₃N₂O₅: 295.0821).
- X-ray Crystallography (if crystalline): Resolve absolute configuration .
Advanced: How to resolve discrepancies in NMR data between synthesized batches?
Methodological Answer:
Discrepancies often arise from:
- Tautomerism : Use variable-temperature NMR (VT-NMR) to observe equilibrium shifts in DMSO-d₆.
- Residual Solvents : Employ deuterated solvents with <0.03% H₂O.
- Dynamic Proton Exchange : Add CF₃COOD to suppress exchange broadening in NH/OH regions.
Compare with computational predictions (DFT-based NMR simulations) to assign ambiguous signals .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli; CLSI guidelines).
- Anticancer Potential : MTT assay (IC₅₀ in HeLa or MCF-7 cells, 48–72 hrs exposure).
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate).
Include positive controls (e.g., doxorubicin for anticancer assays) and validate via triplicate runs .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Scaffold Modification : Syntize analogs with:
- Varied substituents (e.g., 4-fluorophenyl instead of methoxy).
- Methyl group replacement (e.g., ethyl, isopropyl).
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding poses in target proteins (e.g., COX-2 PDB: 5IKT).
Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values.
Validate Hypotheses : Test top candidates in orthogonal assays (e.g., SPR for binding affinity) .
Basic: What protocols ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : -20°C in amber vials under argon; desiccate with silica gel.
- Stability Monitoring : Monthly HPLC analysis (degradants <2%).
- Light Sensitivity : Confirm via accelerated degradation studies (ICH Q1B guidelines; 6000 lux/hr exposure).
Avoid aqueous buffers (pH >7 accelerates hydrolysis) .
Advanced: How to assess environmental fate and ecotoxicological risks?
Methodological Answer:
Follow OECD Test Guidelines :
- Hydrolysis Half-Life : pH 4/7/9 buffers at 25°C; analyze via LC-MS.
- Soil Adsorption : Batch equilibrium method (OECD 106) with Kₒc calculation.
- Algal Toxicity : Pseudokirchneriella subcapitata growth inhibition (72-hr EC₅₀).
Model environmental persistence using EPI Suite™ and compare to regulatory thresholds (e.g., REACH) .
Basic: What analytical methods quantify the compound in biological matrices?
Methodological Answer:
- Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges).
- LC-MS/MS : MRM transitions (e.g., m/z 295→277 for quantification; ESI⁻ mode).
- Calibration Curve : 1–1000 ng/mL in plasma (R² >0.99).
Validate per FDA bioanalytical guidelines (accuracy ±15%, precision <20%) .
Advanced: How to address contradictory bioactivity data across studies?
Methodological Answer:
Meta-Analysis : Pool data from ≥3 independent studies; apply random-effects model.
Experimental Variability Check : Compare cell lines (e.g., HepG2 vs. primary hepatocytes), serum concentrations, and passage numbers.
Mechanistic Studies : Use RNA-seq to identify off-target pathways or metabolomics to detect interference.
Publish Negative Data : Contribute to repositories like ChEMBL to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
